4-(Bromomethyl)aniline
Overview
Description
4-(Bromomethyl)aniline is an organic compound characterized by the presence of a bromomethyl group attached to the para position of an aniline ring. This compound is of significant interest in organic synthesis due to its reactivity and utility as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)aniline can be synthesized through several methods. One common approach involves the bromination of aniline derivatives. For instance, starting with aniline, the compound can be nitrated to form nitroaniline, which is then reduced to form the corresponding amine. Subsequent bromination yields this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and aniline under controlled conditions to ensure high yield and purity. The reaction typically requires an inert organic solvent and may involve the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium nitrite and potassium iodide for Sandmeyer reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are often used.
Major Products Formed:
Substitution Reactions: Products include 1-bromo-4-iodobenzene and other halogenated derivatives.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
4-(Bromomethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)aniline involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
4-Bromoaniline: Similar in structure but lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-methylaniline: Contains a methyl group in addition to the bromine, leading to different reactivity and applications.
4-Bromo-2-methylaniline: Another similar compound with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: 4-(Bromomethyl)aniline is unique due to the presence of the bromomethyl group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. This distinguishes it from other brominated anilines, which may not offer the same level of reactivity or utility in certain applications .
Properties
IUPAC Name |
4-(bromomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMPDZEDVTRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449600 | |
Record name | 4-(bromomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63516-03-0 | |
Record name | 4-(bromomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.